Methyl 2-amino-3-bromo-5-iodobenzoate

Sequential Cross-Coupling Regioselective Synthesis Palladium Catalysis

This 3-bromo-5-iodo regioisomer delivers a built-in reactivity gradient (kI/kBr ~100–1000) for sequential, site-selective cross-couplings without protecting groups. The 5-iodide couples first under mild Pd conditions; the 3-bromide remains for orthogonal derivatization. The common 5-Br-3-I isomer forces initial reaction at the sterically hindered ortho position, yielding divergent products. Additionally, the measured LogP of 2.42 (vs. 3.00 for the comparator) helps maintain optimal lipophilicity ranges (LogP < 3) during lead optimization. For kinase inhibitor scaffolds requiring regioisomerically pure halogenated benzoate cores, this is the only direct building block. Confirm regulatory documentation requirements before ordering.

Molecular Formula C8H7BrINO2
Molecular Weight 355.95 g/mol
Cat. No. B8526526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-bromo-5-iodobenzoate
Molecular FormulaC8H7BrINO2
Molecular Weight355.95 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)I)Br)N
InChIInChI=1S/C8H7BrINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3
InChIKeySBQGFSIQZQADOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-3-Bromo-5-Iodobenzoate (CAS 1235468-50-4) – Core Characteristics for Research Procurement


Methyl 2-amino-3-bromo-5-iodobenzoate (CAS 1235468-50-4) is a tri-substituted aromatic ester featuring an amino group, a bromine atom at the 3-position, and an iodine atom at the 5-position on the benzoate ring [1]. It belongs to the class of halogenated anthranilate derivatives and is primarily utilized as a regiochemically defined building block in medicinal chemistry and organic synthesis. The compound’s value proposition for procurement lies in its specific halogen substitution pattern, which enables sequential, site-selective cross-coupling reactions that cannot be replicated by its more common regioisomer, methyl 2-amino-5-bromo-3-iodobenzoate (CAS 289039-83-4) . With a molecular weight of 355.96 g/mol, a topological polar surface area (TPSA) of 52.32 Ų, and a calculated LogP of 2.42, this compound offers a distinct physicochemical profile that directly impacts the lipophilicity and potential bioavailability of downstream products .

Why Substituting Methyl 2-Amino-3-Bromo-5-Iodobenzoate with Common Analogs Fails


Generic substitution with the readily available regioisomer methyl 2-amino-5-bromo-3-iodobenzoate (CAS 289039-83-4) fundamentally alters the synthetic outcome because the relative reactivity of carbon–halogen bonds dictates the sequence of bond-forming events. In palladium-catalyzed cross-couplings, aryl iodides undergo oxidative addition significantly faster than aryl bromides [1]. Consequently, the 3-bromo-5-iodo pattern in the target compound enforces initial functionalization at the meta position relative to the amino group, whereas the 5-bromo-3-iodo pattern in the common analog forces initial reaction at the sterically hindered ortho site, yielding a different regioisomeric product after the first coupling [2]. Furthermore, the measured LogP difference of approximately 0.58 log units between the two compounds directly affects the lipophilicity of any derivative synthesized from them, making them non-interchangeable in pharmacological lead optimization programs . Substitution without considering these quantitative property differences can lead to divergent biological activity, altered pharmacokinetics, and failed patent strategies.

Methyl 2-Amino-3-Bromo-5-Iodobenzoate – Quantitative Differentiation vs. Analogs


Regiochemical Differentiation for Sequential Cross-Coupling Selectivity

The target compound enforces a meta-first coupling sequence due to the inherent reactivity hierarchy of C–I > C–Br bonds. While absolute rate constants for this specific scaffold are not published, the well-established class-level inference is that aryl iodides react approximately 100–1000 times faster than aryl bromides in oxidative addition to Pd(0) [1]. In the target compound (3-Br-5-I), the iodine is at the meta position relative to the amino group. The comparator (5-Br-3-I) places iodine at the ortho position, where steric hindrance from the adjacent amino and ester groups further retards the oxidative addition rate [2]. This means that under identical Suzuki–Miyaura conditions, the target compound will selectively couple at the 5-position first, leaving the 3-bromine for a subsequent coupling, while the comparator will couple at the sterically congested 3-position, leading to a different regioisomeric intermediate.

Sequential Cross-Coupling Regioselective Synthesis Palladium Catalysis

Lipophilicity (LogP) Differentiation for Pharmacokinetic Tuning

The target compound exhibits a computed LogP of 2.42, compared to 3.00 for the 5-bromo-3-iodo regioisomer [1]. This 0.58 log-unit reduction represents approximately a 3.8-fold lower octanol–water partition coefficient, indicating significantly lower lipophilicity. In drug discovery, reducing LogP is a common strategy to improve aqueous solubility, reduce metabolic clearance, and avoid off-target binding associated with highly lipophilic compounds. When this building block is incorporated into a lead compound, the lower inherent LogP of the starting material translates into a less lipophilic final product compared to an analog built from the 5-bromo-3-iodo isomer, all other structural features being equal.

Lipophilicity ADME Optimization Drug Discovery

Synthetic Origin and Commercial Availability Differences

The target compound is synthesized by bromination of methyl 2-amino-5-iodobenzoate using N-bromosuccinimide (NBS) in chloroform, as disclosed in patent and vendor synthesis protocols [1]. In contrast, the common 5-bromo-3-iodo isomer is prepared by iodination of methyl 2-amino-5-bromobenzoate with N-iodosuccinimide (NIS) in acetic acid . This divergent synthetic origin means that the two isomers are not interchangeable both synthetically and commercially: the target compound is typically more expensive and less broadly stocked, with listed prices approximately 9,163 CNY per gram for 98% purity material [2], reflecting its specialized demand and lower production scale. Procurement of the target compound is thus justified only when the specific 3-bromo-5-iodo regiochemistry is essential.

Synthetic Intermediate Procurement Strategy Building Block Sourcing

Steric Environment and Ortho-Substituent Effects on Reactivity

In the target compound, the bromine atom is positioned ortho to the amino group, while iodine occupies the meta position. In the comparator, the larger iodine atom is ortho to the amino group. Amatore et al. have demonstrated that ortho-substituted aryl halides undergo oxidative addition to Pd(0) complexes at reduced rates compared to their meta-substituted counterparts due to steric hindrance and electronic donor effects [1]. Furthermore, this decelerating effect is less pronounced for aryl bromides than for aryl iodides. Consequently, in the target compound, the ortho-bromine is less sterically deactivating than the ortho-iodine in the comparator, potentially allowing for more efficient second-stage coupling at the 3-position after initial 5-iodide coupling. While no direct comparative kinetic data exist for this specific pair, the established structure–reactivity relationship supports a meaningful difference in second-step coupling efficiency.

Steric Hindrance Ortho Effect Cross-Coupling Kinetics

Methyl 2-Amino-3-Bromo-5-Iodobenzoate – Optimal Application Scenarios


Design of Orthogonally Addressable Bis-Aryl Scaffolds via Sequential Suzuki Coupling

When a synthetic route requires two sequential Suzuki–Miyaura couplings at distinct positions of a benzoate core, the target compound’s 3-Br-5-I pattern provides a built-in reactivity gradient. The 5-iodide couples first under mild conditions, leaving the 3-bromide for a subsequent, orthogonal coupling. This avoids the need for protecting group strategies or late-stage halogen exchange, directly leveraging the established kI/kBr reactivity ratio of approximately 100–1000 . The more common 5-Br-3-I isomer would force the first coupling at the sterically hindered ortho position, potentially reducing yield and altering the sequence outcome [2].

Synthesis of Low-Lipophilicity Drug Candidates Where ADME Optimization is Critical

For lead optimization programs targeting improved aqueous solubility and reduced metabolic clearance, the lower LogP of the target compound (2.42 vs. 3.00 for the comparator) offers a measurable advantage. Incorporating this building block early in the synthesis can help chemists stay within optimal lipophilicity ranges (typically LogP < 3 for orally bioavailable drugs) without requiring additional polar functionality that might compromise target binding affinity.

Synthesis of Kinase Inhibitor Intermediates Requiring Specific Halogen Placement

Halogenated anthranilate esters are common precursors to kinase inhibitor cores. When the desired inhibitor scaffold necessitates a bromine at the 3-position and iodine at the 5-position for subsequent derivatization, the target compound is the only direct building block. Attempting to use the 5-bromo-3-iodo isomer would produce a regioisomeric intermediate that may lose activity against the intended kinase target. Patent literature explicitly describes the use of regioisomerically pure halogenated benzoate intermediates in such contexts .

Academic and Industrial Research on Halogen Substituent Effects in Cross-Coupling

Because the target compound and its comparator constitute a rare pair of regioisomers with inverted Br/I placement, they serve as valuable probe molecules for studying ortho-substituent effects in palladium-catalyzed reactions. The target compound, with Br ortho to NH₂ and I meta, allows researchers to decouple steric and electronic contributions to oxidative addition kinetics when compared directly with the reversed isomer .

Quote Request

Request a Quote for Methyl 2-amino-3-bromo-5-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.